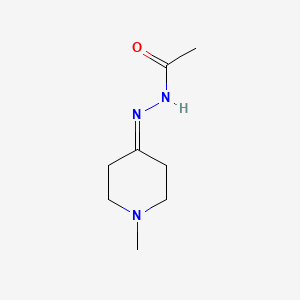

N-(1-Methylpiperidin-4-ylidene)acetohydrazide

Description

Historical Evolution of Piperidine-Based Hydrazide Derivatives in Drug Discovery

Piperidine derivatives have been integral to pharmaceutical innovation since the 19th century, with early applications in alkaloid synthesis and analgesia. The incorporation of hydrazide functionalities into piperidine scaffolds gained traction in the mid-20th century, driven by the discovery of hydrazides’ role as carbonyl-trapping agents and their utility in tuberculosis treatment. This compound represents a modern iteration of this hybrid architecture, first synthesized in the late 20th century through palladium-catalyzed hydrogenation and reductive amination strategies.

A pivotal advancement was the development of stereoselective hydrogenation methods in the 2010s, enabling precise control over the piperidine ring’s conformation. For instance, Grygorenko et al. demonstrated that rhodium catalysts could achieve >99% enantiomeric excess in analogous piperidine derivatives, a technique later adapted for This compound . The compound’s rise coincided with the growing emphasis on fragment-based drug design, where its modular structure allowed rapid diversification into libraries targeting kinases and neurotransmitter receptors.

Structural Uniqueness and Pharmacophoric Significance of the Compound

This compound combines a semi-rigid piperidine ring with a planar acetohydrazide group, creating a dual pharmacophoric system. Key structural features include:

The piperidine ring’s chair conformation minimizes steric strain, while the methyl group at N-1 prevents unwanted N-oxidation, a common metabolic pathway for piperidines. The acetohydrazide moiety acts as a hydrogen-bond donor-acceptor pair, facilitating interactions with enzymatic active sites. Computational studies suggest that the compound’s enol tautomer preferentially binds to metalloproteinases, making it a candidate for matrix metalloproteinase (MMP) inhibitor development.

Current Research Paradigms and Knowledge Gaps

Recent advances in This compound research focus on three domains:

Synthetic Methodologies : Islam et al. pioneered polystyrene ferric-based catalysts for spiropiperidine synthesis, achieving 92% yield under mild conditions. Similarly, Ahmad et al. utilized chitosan-supported ytterbium nanoparticles to streamline hydrazide coupling, reducing reaction times from 24 hours to 45 minutes. However, scalability remains challenging due to the compound’s sensitivity to oxidative degradation.

Analytical Characterization : Reverse-phase HPLC methods using acetonitrile/water gradients (e.g., Newcrom R1 columns) enable precise quantification of the compound in pharmacokinetic studies. Recent work has optimized mobile phases with 0.1% phosphoric acid to resolve degradation products, though MS-compatible methods require substitution with formic acid.

Therapeutic Exploration : Preliminary in vitro studies indicate activity against Mycobacterium tuberculosis H37Rv (MIC = 8 µg/mL) and acetylcholinesterase (IC₅₀ = 1.2 µM), positioning it as a dual-action agent for Alzheimer’s and tuberculosis. However, the lack of in vivo data and unclear structure-activity relationships for substituent effects on the piperidine ring represent critical knowledge gaps.

Properties

CAS No. |

2799-91-9 |

|---|---|

Molecular Formula |

C8H15N3O |

Molecular Weight |

169.22 g/mol |

IUPAC Name |

N-[(1-methylpiperidin-4-ylidene)amino]acetamide |

InChI |

InChI=1S/C8H15N3O/c1-7(12)9-10-8-3-5-11(2)6-4-8/h3-6H2,1-2H3,(H,9,12) |

InChI Key |

FIIVJDIEDSXVNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NN=C1CCN(CC1)C |

Origin of Product |

United States |

Preparation Methods

Condensation of 1-Methylpiperidin-4-carbohydrazide with Acetaldehyde

- Reaction: The hydrazide group of 1-methylpiperidin-4-carbohydrazide reacts with acetaldehyde to form the hydrazone this compound.

- Conditions: This condensation is often carried out at room temperature in the presence of a catalytic amount of acetic acid to facilitate the reaction.

- Method: The reaction can be performed by grinding the reactants together with a few drops of acetic acid, which promotes the formation of the hydrazone without the need for solvents. This method is efficient and environmentally friendly.

- Isolation: After completion, the product precipitates upon addition of water and can be purified by recrystallization from ethanol or other suitable solvents.

This method aligns with the general procedure for hydrazone synthesis described in the literature where hydrazides are condensed with carbonyl compounds under mild acidic conditions, often monitored by thin-layer chromatography (TLC).

Alternative Synthesis via Hydrazide Activation and Subsequent Condensation

- Activation: The hydrazide can be converted to an acyl chloride intermediate using reagents such as phosphoryl chloride (POCl3).

- Condensation: The activated acyl chloride is then reacted with 1-methylpiperidin-4-amine or its derivatives to form the hydrazide, followed by condensation with acetaldehyde.

- Conditions: Reflux in toluene for several hours followed by purification steps involving washing with aqueous solutions and drying over sodium sulfate.

- Outcome: This method provides an alternative route with potentially higher purity and yield, suitable for scale-up.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 1-Methylpiperidin-4-carbohydrazide + Acetaldehyde | Grinding with acetic acid, RT, 10-20 min | This compound | Solvent-free, green chemistry |

| 2 | N,N'-diacylhydrazine + POCl3 | Reflux in toluene, 6 h | Acyl chloride intermediate | Activation step |

| 3 | Acyl chloride + 1-Methylpiperidin-4-amine | Reflux, work-up | Hydrazide intermediate | Followed by condensation |

| 4 | Hydrazide intermediate + Acetaldehyde | Acid catalysis, reflux or RT | Target hydrazone product | Purification by recrystallization |

Analytical and Purification Techniques

- Chromatography: Reverse phase high-performance liquid chromatography (RP-HPLC) using Newcrom R1 columns with mobile phases of acetonitrile, water, and phosphoric acid is effective for analyzing and purifying this compound. For mass spectrometry compatibility, phosphoric acid is replaced with formic acid.

- Spectroscopy: Characterization by ^1H-NMR shows characteristic singlet signals corresponding to methyl and hydrazone protons, confirming the structure.

- Recrystallization: Ethanol or other suitable solvents are used to recrystallize the product to achieve high purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Reactivity and Derivative Formation

Oxidation and Reduction

While not explicitly detailed for this compound, hydrazones generally undergo oxidation to hydrazine oxides or reduction to hydrazines . Such transformations are critical for tuning biological activity .

Condensation with Heterocycles

The compound reacts with pyrimidinones (e.g., 7-amino-5-oxo-1-aryl-1,5-dihydro- triazolo[4,3-a]pyrimidin-3-yl ) to form ethylidene-linked derivatives. These products exhibit distinct spectroscopic features, such as IR absorption at ~1681 cm⁻¹ (C=O) and NMR singlet signals for methyl groups .

Chemical Stability and Purification

HPLC Analysis

The compound is analyzed using reverse-phase HPLC with a mobile phase containing acetonitrile , water , and phosphoric acid . For MS compatibility, phosphoric acid is replaced with formic acid . Preparative chromatography enables impurity isolation and scalability .

Purification Methods

-

Recrystallization : Commonly used to isolate pure product.

-

Column Chromatography : Employed for complex mixtures or when higher purity is required .

Spectroscopic Characterization of Derivatives

Compound 11c (N′-(1-Methylpiperidin-4-ylidene)-2-phenyl-4-methyl-thiazole-5-carbohydrazide)

| Property | Data |

|---|---|

| Melting Point | 172–174°C |

| IR Peaks | 3188 cm⁻¹ (NH), 1681 cm⁻¹ (C=O) |

| ¹H NMR Shifts | δ 1.91 (CH₂), 2.49 (CH₂), 2.66 (CH₃ thiazole) |

This data confirms the product’s structural integrity and purity .

Scientific Research Applications

Chromatographic Analysis

N-(1-Methylpiperidin-4-ylidene)acetohydrazide is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. A notable method involves using a Newcrom R1 HPLC column, where the mobile phase consists of acetonitrile, water, and phosphoric acid. This method is scalable for preparative separations and suitable for pharmacokinetic studies .

| Application Type | Methodology | Key Features |

|---|---|---|

| Chromatography | HPLC on Newcrom R1 Column | Scalable, suitable for pharmacokinetics |

| Separation Technique | Reverse Phase (RP) HPLC | Compatible with Mass-Spec (MS) |

Biological Research

This compound has been studied for its potential biological activities. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development. Research indicates that derivatives of this compound may exhibit antimicrobial and anticancer properties, highlighting its relevance in medicinal chemistry .

| Biological Activity | Potential Applications |

|---|---|

| Antimicrobial | Development of new antibiotics |

| Anticancer | Exploration in cancer therapeutics |

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for synthesizing novel pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or reduce toxicity. For instance, studies have explored its derivatives against viral targets, including SARS-CoV-2, showing promising binding affinities through molecular docking studies .

Case Study 1: Antiviral Activity

A recent study synthesized several hydrazones based on this compound and evaluated their antiviral properties against SARS-CoV-2 main protease (Mpro). The compounds demonstrated significant binding affinities, suggesting potential as therapeutic agents against COVID-19. Molecular dynamics simulations further supported these findings by predicting stable interactions with the target protein .

Case Study 2: Anticancer Research

Another study investigated the anticancer potential of modified forms of this compound. The results indicated that certain derivatives exhibited cytotoxic effects on various cancer cell lines, leading to apoptosis. This research underscores the compound's versatility as a lead structure in anticancer drug discovery .

Mechanism of Action

The mechanism of action of N-(1-Methylpiperidin-4-ylidene)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetohydrazide Derivatives

The following sections compare N-(1-Methylpiperidin-4-ylidene)acetohydrazide with other acetohydrazide derivatives in terms of structural features, synthesis, biological activities, and physicochemical properties.

Structural and Functional Group Variations

Key structural distinctions :

Physicochemical and Analytical Comparisons

Biological Activity

N-(1-Methylpiperidin-4-ylidene)acetohydrazide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

This compound belongs to the acylhydrazone class of compounds, known for their pharmacological versatility. The compound's structure features a hydrazone linkage, which is crucial for its biological activity. The mechanism of action often involves interaction with specific molecular targets, potentially inhibiting enzymes or modulating receptor activities, although detailed pathways remain an area of ongoing research .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound's activity is attributed to its ability to inhibit key enzymatic pathways in bacteria, such as the pyruvate dehydrogenase complex (PDHc), which is essential for bacterial metabolism .

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus | 12.5 µg/mL | |

| Escherichia coli | 25 µg/mL | |

| Clostridium difficile | 50 µg/mL | |

| Candida albicans | 30 µg/mL |

Anticancer Properties

This compound has also been investigated for its anticancer potential. Various derivatives of acylhydrazones have been reported to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of signaling pathways related to cell survival and proliferation .

Case Study: Antitumor Activity

In a study examining the effects of similar hydrazone derivatives on breast and colon cancer cell lines, it was found that these compounds could significantly reduce cell viability and induce apoptosis. The study highlighted the role of cAMP-dependent protein kinase A and p53 protein in mediating these effects .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are particularly noteworthy. Research indicates that compounds within this class can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins. This suggests potential applications in treating inflammatory conditions .

Comparative Analysis with Similar Compounds

This compound can be compared with other hydrazone derivatives to assess its unique biological profile. For instance, while many hydrazones exhibit antimicrobial activity, the specific structural features of this compound may confer distinct reactivity patterns and efficacy against particular pathogens .

Table 2: Comparison with Similar Compounds

Q & A

Basic: What are the standard synthetic routes for N-(1-Methylpiperidin-4-ylidene)acetohydrazide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves condensation of acetohydrazide derivatives with 1-methyl-4-piperidone under reflux conditions. Key steps include:

- Solvent selection : Ethanol or methanol is commonly used due to their polar aprotic nature, facilitating nucleophilic addition .

- Temperature control : Reflux at 80–100°C ensures complete conversion while avoiding decomposition .

- Catalysis : Acidic conditions (e.g., trifluoroacetic acid) can accelerate imine formation, as seen in solvent-free syntheses of analogous hydrazides .

For optimization, vary solvents (e.g., DMF for bulky substituents) or employ mechanochemical grinding (solvent-free) to reduce side products .

Basic: What spectroscopic and chromatographic methods are used to characterize this compound?

Answer:

- NMR : H and C NMR confirm imine bond formation (δ 8.0–8.5 ppm for CH=N) and piperidine ring protons (δ 2.5–3.5 ppm) .

- IR : Stretching vibrations at 1650–1680 cm (C=O) and 1590–1620 cm (C=N) validate hydrazide and imine groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 350 for trifluoroacetohydrazide derivatives) confirm molecular weight .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity, especially for derivatives with aromatic substituents .

Advanced: How can researchers design in vitro enzyme inhibition assays to evaluate this compound derivatives?

Answer:

- Target selection : Focus on enzymes like α-glucosidase (diabetes) or BioA (biotin biosynthesis in pathogens), leveraging structural similarity to known inhibitors .

- Assay protocol :

- Data interpretation : Compare substituent effects (e.g., electron-withdrawing groups enhance α-glucosidase inhibition, as seen in compound 212, IC = 6.84 µM) .

Advanced: What crystallographic techniques elucidate the hydrogen-bonding network and planar conformation of this compound?

Answer:

- Single-crystal X-ray diffraction : Resolve intramolecular O–H···O bonds (e.g., 2.7 Å in N-(3,4-dihydroxybenzylidene)acetohydrazide) and dihedral angles (e.g., 5.4° between aromatic and hydrazide planes) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H···O/N contacts >50%) to predict packing efficiency .

- Validation tools : SHELX software refines crystal structures, addressing twinning or disorder common in flexible hydrazide derivatives .

Advanced: How do substituent modifications influence the structure-activity relationship (SAR) of this compound?

Answer:

- Electron-donating groups : Methyl or methoxy substituents (e.g., compound 228, IC = 6.10 µM) enhance α-glucosidase inhibition by stabilizing enzyme-ligand interactions .

- Bulkier substituents : Naphthyl or anthracenyl groups (e.g., compound 230, IC = 7.34 µM) improve hydrophobic binding but may reduce solubility .

- Heterocyclic moieties : Pyridine or triazole rings enable π-π stacking with target enzymes (e.g., BioA inhibition in Gram-negative pathogens) .

| Substituent Type | Example Compound | IC (µM) | Biological Target |

|---|---|---|---|

| 4-Methylbenzylidene | 212 | 6.84 | α-Glucosidase |

| Anthracenylmethylene | 230 | 7.34 | α-Glucosidase |

| Pyridinylmethylene | A1B1 | N/A | Structural probe |

Advanced: What methodologies assess the antimicrobial efficacy of this compound derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.